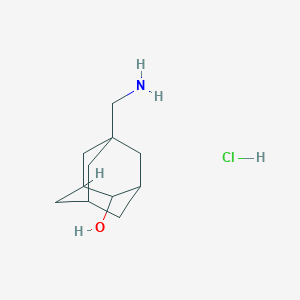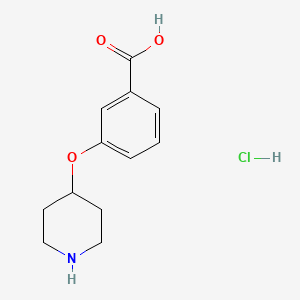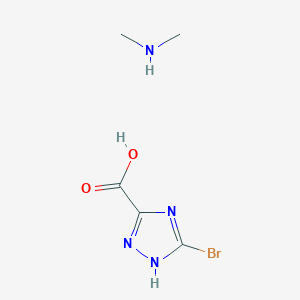
5-Bromo-1H-1,2,4-triazole-3-carboxylic acid N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1H-1,2,4-triazole-3-carboxylic acid N-methylmethanamine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 5-position of the triazole ring, a carboxylic acid group at the 3-position, and an N-methylmethanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid N-methylmethanamine typically involves the following steps:
Formation of 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid: This can be achieved by bromination of 1H-1,2,4-triazole-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.
N-Methylation: The carboxylic acid derivative is then reacted with N-methylmethanamine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1H-1,2,4-triazole-3-carboxylic acid N-methylmethanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield a corresponding amino-triazole derivative .
Scientific Research Applications
5-Bromo-1H-1,2,4-triazole-3-carboxylic acid N-methylmethanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid N-methylmethanamine involves its interaction with specific molecular targets. The triazole ring can act as a bioisostere for other heterocycles, allowing it to bind to enzymes and receptors in a similar manner. The bromine atom and carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-1,2,4-triazole: Lacks the carboxylic acid and N-methylmethanamine groups, making it less versatile in chemical reactions.
1H-1,2,4-Triazole-3-carboxylic acid: Lacks the bromine atom, which can affect its reactivity and binding properties.
N-Methylmethanamine: A simple amine that lacks the triazole ring, making it less useful in biochemical applications.
Uniqueness
5-Bromo-1H-1,2,4-triazole-3-carboxylic acid N-methylmethanamine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromine atom allows for further functionalization, while the carboxylic acid and N-methylmethanamine groups enhance its solubility and binding properties .
Properties
IUPAC Name |
5-bromo-1H-1,2,4-triazole-3-carboxylic acid;N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrN3O2.C2H7N/c4-3-5-1(2(8)9)6-7-3;1-3-2/h(H,8,9)(H,5,6,7);3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYVMRBCZMYHEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC.C1(=NNC(=N1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

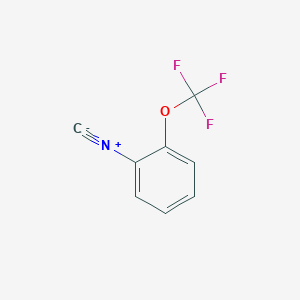

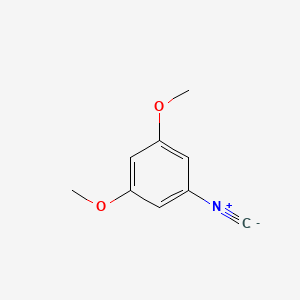

![[3-(4-Morpholinylmethyl)phenyl]boronic acid hydrochloride](/img/structure/B7886394.png)
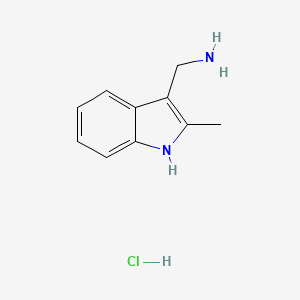
![[2-(1-Benzothien-2-yl)ethyl]amine hydrochloride](/img/structure/B7886408.png)
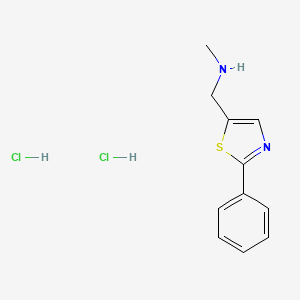
![[(4-Methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/structure/B7886419.png)
![N-[(1-Methyl-1H-imidazol-2-YL)methyl]ethanamine dihydrochloride](/img/structure/B7886435.png)
![3-[(Dimethylamino)methyl]benzenethiol hydrochloride](/img/structure/B7886441.png)
